molecular formula C7H3BrF2O2 B129516 5-Bromo-2,4-difluorobenzoic acid CAS No. 28314-83-2

5-Bromo-2,4-difluorobenzoic acid

Cat. No.: B129516
CAS No.: 28314-83-2
M. Wt: 237 g/mol
InChI Key: BLSMDXUAEFVYID-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H3BrF2O2 and its molecular weight is 237 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organometallic Methodologies and Synthesis

  • Regioflexible Substitution : A study by Schlosser and Heiss (2003) highlighted the use of modern organometallic methods to selectively convert 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, including 5-bromo-2,4-difluorobenzoic acid. This showcases the compound's role in the regiocontrolled synthesis of complex molecules, underscoring its utility in designing targeted organic synthesis pathways (Schlosser & Heiss, 2003).

Crystallography and Structural Analysis

  • Crystal Structure and Theoretical Studies : Research by Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide, a derivative of this compound, to explore its crystal structure and theoretical aspects. This study not only emphasizes the compound's role in forming structurally complex derivatives but also contributes to understanding the molecular interactions and stability of such compounds (Polo et al., 2019).

Supramolecular Chemistry

  • Lanthanide Ternary Complexes : Du et al. (2020) utilized 2,4-difluorobenzoic acid, a closely related compound, in the construction of lanthanide ternary complexes. This research provides insights into how modifications of the benzoic acid moiety, such as bromination, can influence the formation and properties of metal-organic frameworks. These findings can potentially extend to the use of this compound in similar applications, highlighting its relevance in materials science and coordination chemistry (Du et al., 2020).

Antioxidant Activity of Derivatives

  • Bromophenol Derivatives : Research on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) showcases the potential of brominated compounds, including derivatives of this compound, in natural product chemistry and their antioxidant activities. Although the study does not directly involve this compound, it underscores the broader significance of brominated organic compounds in pharmacological and biochemical research (Zhao et al., 2004).

Safety and Hazards

5-Bromo-2,4-difluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system . It is recommended to avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

Properties

IUPAC Name

5-bromo-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSMDXUAEFVYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457301
Record name 5-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28314-83-2
Record name 5-Bromo-2,4-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28314-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 5-bromo-2,4-difluorobenzoic acid in the context of the research paper?

A1: The research paper focuses on demonstrating the versatility of 1,3-difluorobenzene as a starting material for synthesizing various multi-substituted benzene derivatives. This compound is one such derivative, synthesized through a series of reactions starting from 1,3-difluorobenzene. This particular compound highlights the ability to achieve selective substitution at specific positions on the benzene ring, showcasing the regioflexibility offered by the described synthetic methods [].

Q2: Can you describe the synthetic route to obtain this compound from 1,3-difluorobenzene as detailed in the paper?

A2: The synthesis of this compound does not proceed directly from 1,3-difluorobenzene. Instead, it involves an intermediate compound, (2,6-difluorophenyl)triethylsilane. This intermediate is subjected to consecutive deprotonations at positions adjacent to the fluorine atoms. Subsequent electrophilic substitution with bromine introduces a bromine atom at the desired position, leading to the formation of 5-bromo-2,4-difluorophenyltriethylsilane. Further transformations are then required to convert this intermediate into the final this compound [].

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